molecular formula C4H6Br2N2Pd B12053342 Dibromobis(acetonitrile)palladium(II) CAS No. 53623-19-1

Dibromobis(acetonitrile)palladium(II)

Cat. No.: B12053342
CAS No.: 53623-19-1
M. Wt: 348.33 g/mol
InChI Key: CLLBUWJGRMZLBR-UHFFFAOYSA-L
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Description

Dibromobis(acetonitrile)palladium(II) is a coordination compound with the formula

PdBr2(CH3CN)2\text{PdBr}_2(\text{CH}_3\text{CN})_2PdBr2​(CH3​CN)2​

. It is a palladium(II) complex where two bromide ions and two acetonitrile molecules are coordinated to a central palladium ion. This compound is known for its versatility as a precursor in various palladium-catalyzed reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromobis(acetonitrile)palladium(II) can be synthesized through the reaction of palladium(II) bromide with acetonitrile. The typical procedure involves dissolving palladium(II) bromide in acetonitrile and allowing the mixture to react at room temperature. The reaction can be represented as follows:

PdBr2+2CH3CNPdBr2(CH3CN)2\text{PdBr}_2 + 2 \text{CH}_3\text{CN} \rightarrow \text{PdBr}_2(\text{CH}_3\text{CN})_2 PdBr2​+2CH3​CN→PdBr2​(CH3​CN)2​

Industrial Production Methods: While specific industrial production methods for Dibromobis(acetonitrile)palladium(II) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Dibromobis(acetonitrile)palladium(II) is involved in various types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound is typically used in conjunction with other reagents such as phosphine ligands, bases, and solvents like toluene or dimethylformamide (DMF). Reaction conditions often involve heating and inert atmospheres to prevent oxidation.

Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound formed from the reaction of an aryl halide with an aryl boronic acid.

Scientific Research Applications

Chemistry: In chemistry, Dibromobis(acetonitrile)palladium(II) is extensively used as a catalyst in organic synthesis. Its ability to facilitate cross-coupling reactions makes it invaluable for constructing complex organic molecules, including pharmaceuticals and natural products.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using Dibromobis(acetonitrile)palladium(II) as a catalyst can have significant biological and medicinal properties. For instance, many drugs and bioactive molecules are synthesized using palladium-catalyzed reactions.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in catalysis helps streamline the synthesis of various industrially relevant compounds.

Mechanism of Action

The mechanism by which Dibromobis(acetonitrile)palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the substrates, facilitating their activation and subsequent reaction. The palladium(II) ion undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds:

  • Bis(acetonitrile)dichloropalladium(II)
  • Bis(triphenylphosphine)palladium(II) dichloride
  • Palladium(II) acetate

Uniqueness: Dibromobis(acetonitrile)palladium(II) is unique due to its specific coordination environment, which can influence its reactivity and selectivity in catalytic processes. Compared to other palladium(II) complexes, its bromide ligands and acetonitrile coordination provide distinct electronic and steric properties that can be advantageous in certain reactions.

Properties

CAS No.

53623-19-1

Molecular Formula

C4H6Br2N2Pd

Molecular Weight

348.33 g/mol

IUPAC Name

acetonitrile;dibromopalladium

InChI

InChI=1S/2C2H3N.2BrH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

CLLBUWJGRMZLBR-UHFFFAOYSA-L

Canonical SMILES

CC#N.CC#N.Br[Pd]Br

Origin of Product

United States

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